molecular formula C16H14N2O B145739 4-((4-Ethoxybenzylidene)amino)benzonitrile CAS No. 24742-30-1

4-((4-Ethoxybenzylidene)amino)benzonitrile

Cat. No. B145739
CAS RN: 24742-30-1
M. Wt: 250.29 g/mol
InChI Key: YFZISFITJTVAET-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, often starting with a Schiff base formation followed by various functional group transformations. For instance, the synthesis of sulfonamide compounds involves slow evaporation solution growth techniques, as seen in the synthesis of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide . Similarly, asymmetric synthesis of halo-benzyloxy-butyronitriles as precursors for amino acids also involves a multi-step sequence, starting from a Strecker-type reaction .

Molecular Structure Analysis

The molecular structure of these compounds is typically characterized using spectroscopic techniques such as FT-IR, UV-Vis, NMR, and X-ray diffraction. For example, the o-hydroxy Schiff base compound was determined using X-ray diffraction, and its vibrational spectral analysis was carried out using FT-IR spectroscopy . Theoretical calculations, such as density functional theory (DFT), are also employed to simulate spectra and investigate molecular properties .

Chemical Reactions Analysis

The chemical reactivity of these compounds can be explored through various analyses, such as Fukui function, NBO, NPA, and tautomerism effect analysis. These analyses help in understanding the stability of the molecule, hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonding . Theoretical studies also provide insights into the electronic properties and potential chemical reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure and can be predicted using computational methods. The MEP, NLO properties, and thermodynamic properties are computed to understand the behavior of these molecules under different conditions . Experimental techniques complement these theoretical predictions to provide a comprehensive understanding of the compound's properties.

Scientific Research Applications

Environmental Impact and Degradation

Research on similar organic compounds, like oxybenzone and parabens, indicates a significant environmental footprint. These compounds, utilized for their UV-filtering capabilities in sunscreen products, have been detected in nearly all water sources globally. Their persistence is attributed to resistance against common wastewater treatment techniques. Notably, compounds like oxybenzone have been implicated in coral reef bleaching, highlighting the ecological consequences of these chemicals. Such findings underscore the necessity for environmentally benign alternatives and improved degradation strategies for related organic pollutants (Schneider & Lim, 2019); (Haman et al., 2015).

Synthetic Methodologies

Efforts in synthesizing structurally complex biphenyls, which share synthetic challenges with compounds like "4-((4-Ethoxybenzylidene)amino)benzonitrile", have been documented. A practical approach for synthesizing 2-fluoro-4-bromobiphenyl, a key intermediate in pharmaceutical production, showcases advancements in efficient, large-scale synthesis methods that could be applicable to related compounds (Qiu et al., 2009).

Biochemical Interactions

Investigations into the biochemical interactions of related organic compounds have illuminated their potential neurotoxic effects, specifically the active ingredients in sunscreen products. Such studies call for a reassessment of safety regulations and the development of safer UV protection technologies, which could similarly inform safety considerations for "4-((4-Ethoxybenzylidene)amino)benzonitrile" and analogs (Ruszkiewicz et al., 2017).

properties

IUPAC Name

4-[(4-ethoxyphenyl)methylideneamino]benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-2-19-16-9-5-14(6-10-16)12-18-15-7-3-13(11-17)4-8-15/h3-10,12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFZISFITJTVAET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NC2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80884663
Record name Benzonitrile, 4-[(E)-[(4-ethoxyphenyl)methylene]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((4-Ethoxybenzylidene)amino)benzonitrile

CAS RN

24742-30-1
Record name Benzonitrile, 4-((E)-((4-ethoxyphenyl)methylene)amino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024742301
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-[(E)-[(4-ethoxyphenyl)methylene]amino]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzonitrile, 4-[(E)-[(4-ethoxyphenyl)methylene]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80884663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-[(4-ethoxybenzylidene)amino]benzonitrile
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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